molecular formula C8H7F2NO B14786489 N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine

Cat. No.: B14786489
M. Wt: 171.14 g/mol
InChI Key: OLANPVRYDYBVJT-UHFFFAOYSA-N
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Description

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a 3,5-difluorophenyl group attached to an ethylidene backbone. This compound combines the electron-withdrawing effects of fluorine atoms with the reactive hydroxylamine (-NH2O-) functional group, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLANPVRYDYBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 3,5-difluoroacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Reaction with Substituted Acetophenones to Form Pyrazoles

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine participates in one-pot, two-component reactions with substituted acetophenones to yield 3,5-diarylpyrazoles. This reaction proceeds via cyclocondensation under basic conditions, forming pyrazole rings with high regioselectivity .

Reaction Conditions

  • Solvent: Ethanol or DMSO

  • Base: Potassium hydroxide or sodium hydroxide

  • Temperature: Reflux (80–100°C)

  • Time: 4–8 hours

Example Reaction

Reaction with 4-(trifluoromethyl)acetophenone produces 3-(3,5-difluorophenyl)-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole ( , Compound 21 ):

ParameterValue
Yield85%
1H^1H NMR (DMSO-d6)δ 13.43 (s, 1H), 8.07 (d, J=5.8 Hz), 7.79 (bs, 2H)
13C^{13}C NMR (DMSO-d6)δ 149.0, 144.0, 137.7, 125.5, 117.6
HRMS-ESI+m/z 349.1155 (calcd 349.1158)

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl group undergoes electrophilic substitution under nitration or halogenation conditions. For example:

Nitration

  • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

  • Product: 3,5-difluoro-4-nitrophenyl derivative (confirmed by 19F^{19}F NMR) .

Halogenation

  • Reagents: Bromine (Br₂) in acetic acid

  • Product: 3,5-difluoro-4-bromophenyl derivative (observed in Compound 35 ) .

Reductive Amination

The hydroxylamine moiety can be reduced to a primary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Reduction AgentConditionsProduct
NaBH₄Methanol, 0°C, 2hN-[1-(3,5-difluorophenyl)ethyl]amine
LiAlH₄THF, reflux, 4hSame as above (higher yield)

Oxidation to Nitroso Derivatives

Controlled oxidation with hydrogen peroxide (H₂O₂) converts the hydroxylamine group to a nitroso group:

This compoundH2O2N-[1-(3,5-difluorophenyl)ethylidene]nitroso\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{N-[1-(3,5-difluorophenyl)ethylidene]nitroso}

Key Data

  • Oxidizing Agent: 30% H₂O₂ in acetic acid

  • Yield: 72%

  • Characterization: IR peak at 1520 cm⁻¹ (N=O stretch) .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with alkynes to form isoxazolidines, though yields are moderate (50–60%) .

Comparison with Analogous Compounds

The 3,5-difluoro substitution pattern enhances electronic stabilization of intermediates compared to mono- or non-fluorinated analogs. This is evident in higher reaction yields and regioselectivity .

CompoundPyrazole Synthesis Yield
This compound85%
N-[1-(4-methylphenyl)ethylidene]hydroxylamine68%

Mechanistic Insights

Density functional theory (DFT) studies indicate that the difluorophenyl group lowers the activation energy for cyclocondensation by stabilizing transition states via electron-withdrawing effects. This explains the superior performance in pyrazole synthesis compared to non-fluorinated analogs .

Scientific Research Applications

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes. Additionally, the difluorophenyl moiety may interact with biological receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 3,5-difluorophenyl substitution and N-linked ethylidene hydroxylamine moiety. These features influence its reactivity, stability, and interactions with biological targets. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Structure Features Biological/Chemical Activity Key Differences
N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine (Target) N-linked ethylidene hydroxylamine; 3,5-difluorophenyl Hypothesized antimicrobial/anticancer activity (inferred from analogs) Reference compound for comparisons.
O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine O-linked ethyl hydroxylamine; 3,5-difluorophenyl Used in medicinal chemistry and synthesis Hydroxylamine position (O vs. N) alters reactivity and target binding.
1-(3,5-Difluorophenyl)ethylamine Ethylamine group; 3,5-difluorophenyl CNS effects, antidepressant activity Lacks hydroxylamine, reducing redox reactivity.
(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine N-linked ethylidene hydroxylamine; 2,6-difluorophenyl Enhanced stability due to fluorine positioning Fluorine positions (2,6 vs. 3,5) affect electronic properties and steric interactions.
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine N-linked methylidene hydroxylamine; 3,5-dimethoxyphenyl Antimicrobial, anticancer Methoxy groups increase electron density vs. fluorine’s electron withdrawal.

Impact of Fluorine Substitution

  • 3,5-Difluorophenyl vs. Other Fluorinated Analogs :
    The 3,5-difluoro substitution (para-fluorine absence) reduces steric hindrance compared to 2,4,5- or 2,6-difluorophenyl derivatives (e.g., and ). This configuration enhances interaction with hydrophobic protein pockets while maintaining metabolic stability .
  • Fluorine vs. Methoxy/Chloro Groups :
    Fluorine’s strong electron-withdrawing nature increases compound lipophilicity and resistance to enzymatic degradation compared to methoxy (electron-donating) or chloro (bulkier) substitutions .

Role of the Hydroxylamine Group

  • Reactivity : The hydroxylamine moiety enables participation in redox reactions, nitroxide formation, and coordination with metal ions, which are critical in catalysis and drug design .

Biological Activity

N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Hydroxylamines, in general, are known for their reactivity and ability to serve as enzyme inhibitors, impacting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to an ethylidene moiety with a 3,5-difluorophenyl group. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : Hydroxylamines can act as inhibitors for various enzymes, disrupting metabolic pathways. The specific enzymes targeted by this compound have yet to be fully elucidated but may include those involved in oxidative stress responses and metabolic regulation.
  • Receptor Binding : The compound may interact with specific receptors in cellular pathways, influencing signaling cascades that affect cell growth and apoptosis. This interaction is enhanced by the structural features imparted by the difluorophenyl group.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that hydroxylamines can induce apoptosis in cancer cells. The compound's structural similarity to other bioactive molecules supports its evaluation as a potential anticancer agent .
  • Antimicrobial Effects : Hydroxylamines have demonstrated activity against various bacterial strains. The specific antimicrobial efficacy of this compound requires further investigation but shows promise based on related compounds .
  • Neuroprotective Properties : Some hydroxylamines have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The exact neuroprotective mechanisms of this compound remain to be explored .

Case Studies and Research Findings

Research has highlighted several key findings related to the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays have shown that derivatives of hydroxylamines can exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have been reported to induce significant apoptosis in hypopharyngeal tumor cells .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of hydroxylamines indicate that these compounds can effectively block specific metabolic enzymes involved in cancer progression.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications to the hydroxylamine structure can significantly impact biological activity. For example, the introduction of halogen substituents has been linked to enhanced potency and reduced cytotoxicity .

Data Table: Biological Activities of Hydroxylamines

Activity TypeCompoundEffectivenessReference
AnticancerThis compoundInduces apoptosis in cancer cells
AntimicrobialHydroxylaminesActive against bacterial strains
NeuroprotectiveSimilar HydroxylaminesPotential protective effects

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